1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane
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Overview
Description
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound features a pyrazole ring substituted with an ethyl and two methyl groups, along with a sulfonyl group attached to an azepane ring.
Preparation Methods
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring, followed by sulfonylation and subsequent attachment of the azepane ring . Industrial production methods often utilize green chemistry approaches, such as microwave-assisted synthesis, to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The sulfonyl group can be substituted with various nucleophiles under appropriate conditions, leading to the formation of diverse derivatives
Scientific Research Applications
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The sulfonyl group enhances the compound’s binding affinity and specificity, contributing to its overall efficacy .
Comparison with Similar Compounds
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane can be compared with other pyrazole derivatives, such as:
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride: This compound shares a similar pyrazole core but differs in its functional groups and overall structure.
3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds exhibit similar biological activities but have different substitution patterns on the pyrazole ring.
Sulfur-containing pyrazoles: These compounds have similar reactivity and applications but differ in their sulfur-containing functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23N3O2S |
---|---|
Molecular Weight |
285.41 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylazepane |
InChI |
InChI=1S/C13H23N3O2S/c1-4-16-12(3)13(11(2)14-16)19(17,18)15-9-7-5-6-8-10-15/h4-10H2,1-3H3 |
InChI Key |
GUIKLMZSGZZUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCCCC2)C |
Origin of Product |
United States |
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